Ethyl 10-iodostearate

Description

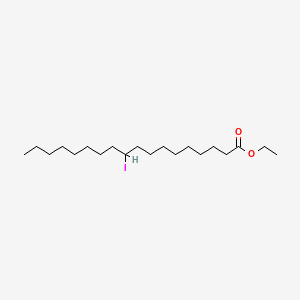

Ethyl 10-iodostearate (CAS: 18672-39-4) is an iodinated fatty acid ester with the molecular formula C₂₀H₃₉IO₂ and a molecular weight of 804.34 g/mol . Structurally, it consists of a stearic acid backbone (18-carbon chain) modified with an iodine atom at the 10th carbon position and an ethyl ester group at the carboxyl terminus.

Properties

IUPAC Name |

ethyl 10-iodooctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39IO2/c1-3-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23-4-2/h19H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDORCXWMEMTHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)OCC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39IO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043189 | |

| Record name | Ethyl 10-iodostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-39-4, 29611-66-3 | |

| Record name | Ethyl 10-iodostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl iodostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 10-iodostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 9(or 10)-iodooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 10-IODOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K4RSM9B6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

This section compares Ethyl 10-iodostearate with structurally or functionally related esters, focusing on molecular features, physical properties, and applications.

Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₂₀H₃₉IO₂ | 804.34 | 18672-39-4 | Iodine at C10; ethyl ester terminus |

| Ethyl 10-undecenoate | C₁₃H₂₄O₂ | 212.33 | 692-86-4 | Unsaturated C11 chain; ethyl ester terminus |

| E-10-dodecenyl acetate | C₁₄H₂₄O₂ | 224.34 | Not provided | Acetate group; unsaturated C12 chain |

Key Observations :

- Iodine vs. Unsaturation: this compound’s iodine atom introduces steric bulk and polarizability, distinguishing it from unsaturated analogs like Ethyl 10-undecenoate (C=C bond at C10) or E-10-dodecenyl acetate (C=C bond at C10 with an acetate group) .

- Chain Length: this compound has a longer carbon chain (C20 vs.

Functional Contrast :

- Reactivity: this compound’s iodine enables participation in halogen-exchange reactions, unlike non-halogenated analogs.

- Thermal Behavior: Shorter-chain esters (e.g., Ethyl 10-undecenoate) exhibit lower boiling points than this compound, aligning with trends in molecular weight and chain length .

Research and Industrial Relevance

- This compound: Potential utility in synthesizing iodinated lipids for drug delivery systems or as intermediates in organoiodine chemistry .

- Ethyl 10-undecenoate: Employed in food additives and cosmetics, leveraging its mild odor and solubility profile .

- E-10-dodecenyl acetate : Critical in pest control as a synthetic insect pheromone .

Q & A

Q. How can computational chemistry predict this compound’s interactions with biological targets (e.g., enzymes, membranes)?

- Methodological Answer :

- Molecular Docking : Simulate binding to fatty acid-binding proteins (FABPs) or cytochrome P450 enzymes using AutoDock Vina.

- MD Simulations : Model lipid bilayer insertion to assess membrane permeability (GROMACS/NAMD).

- QSAR Modeling : Corrogate structure-activity relationships using iodine’s electronegativity and steric parameters. Validate with in vitro assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Q. What methodologies ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Documentation : Publish full synthetic procedures, including solvent batches and equipment models.

- Blinded Analysis : Use third-party labs for independent quantification.

- Error Reporting : Disclose uncertainties in measurements (e.g., ±0.5°C for melting points) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.